molecular formula C11H4ClF9N2O3 B12483810 N-(2-chloro-4-nitrophenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide

N-(2-chloro-4-nitrophenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide

Cat. No.: B12483810
M. Wt: 418.60 g/mol
InChI Key: ZZJBQRZXOUZYIZ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is a synthetic compound characterized by the presence of a chlorinated nitrophenyl group and a highly fluorinated pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide typically involves the reaction of 2-chloro-4-nitroaniline with a fluorinated acyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Common solvents used include dichloromethane or chloroform, and the reaction is often catalyzed by a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be reduced to an amine, which can then participate in further substitution reactions.

    Oxidation and Reduction: The nitro group can be reduced to an amine, while the chlorinated phenyl ring can undergo oxidation to form quinones.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: The major products are quinones or other oxidized derivatives.

    Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide involves its interaction with specific molecular targets. The compound’s highly fluorinated chain can interact with hydrophobic regions of proteins, potentially disrupting their function. Additionally, the nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-nitrophenol: Shares the chlorinated nitrophenyl group but lacks the fluorinated chain.

    N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide: Similar structure but with a hydroxyl group instead of the fluorinated chain.

    N-(2-chloro-4-nitrophenyl)-2-(2,3-dimethylphenoxy)acetamide: Contains a different substituent on the aromatic ring.

Uniqueness

N-(2-chloro-4-nitrophenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is unique due to its highly fluorinated chain, which imparts distinct physicochemical properties such as increased hydrophobicity and chemical stability. This makes it particularly useful in applications requiring robust and inert materials.

Properties

Molecular Formula

C11H4ClF9N2O3

Molecular Weight

418.60 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2,2,3,3,4,4,5,5,5-nonafluoropentanamide

InChI

InChI=1S/C11H4ClF9N2O3/c12-5-3-4(23(25)26)1-2-6(5)22-7(24)8(13,14)9(15,16)10(17,18)11(19,20)21/h1-3H,(H,22,24)

InChI Key

ZZJBQRZXOUZYIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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